3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose

説明

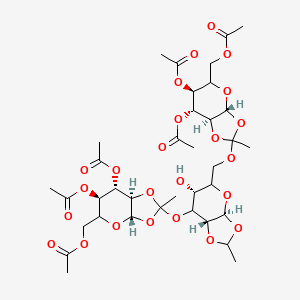

3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose is a complex oligosaccharide with a molecular formula of C25H40O18 and a molecular weight of 628.57 g/mol. This compound is characterized by its intricate structure, featuring multiple acetyl groups and mannopyranose units.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of hydroxyl groups on mannopyranose units. The process may include:

Acetylation: : Mannopyranose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Formation of Ethylidene Bridge: : The acetylated mannopyranose units are then linked via an ethylidene bridge, often using reagents like ethylidene bromide.

Purification: : The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, involving large reactors and continuous flow processes to ensure efficiency and consistency. Automation and advanced monitoring systems would be employed to maintain reaction conditions and optimize yield.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.

Reduction: : Reduction reactions may involve reducing agents such as lithium aluminum hydride.

Substitution: : Substitution reactions can occur at the hydroxyl groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, chromium(VI) compounds, alkaline conditions.

Reduction: : Lithium aluminum hydride, ethereal solvents.

Substitution: : Nucleophiles like sodium azide, electrophiles like alkyl halides.

Major Products Formed

Oxidation: : Carboxylic acids or ketones.

Reduction: : Alcohols or aldehydes.

Substitution: : Substituted mannopyranose derivatives.

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

One of the most notable applications of this compound is its role as a precursor in the synthesis of polysaccharides that exhibit strong antiviral activity, particularly against the HIV-1 virus. Research indicates that derivatives of this compound can enhance the efficacy of antiviral therapies by acting as inhibitors of viral replication mechanisms. The structural features provided by the acetyl groups contribute to the compound's ability to interact with viral proteins effectively .

Drug Delivery Systems

The compound's ability to form complex structures makes it suitable for use in drug delivery systems. Its glycosidic linkages can facilitate the attachment of therapeutic agents, allowing for targeted delivery to specific cells or tissues. This application is particularly relevant in cancer therapy, where targeted drug delivery can minimize side effects and enhance treatment efficacy.

Carbohydrate Synthesis

Synthetic Intermediate

In carbohydrate chemistry, this compound serves as a versatile synthetic intermediate. Its structure allows for various modifications that can lead to the formation of other glycosides and polysaccharides. The use of ethylidene and acetyl protecting groups enables chemists to perform selective reactions without interfering with other functional groups present in the molecule .

Orthogonal Protection Strategies

The compound's functional groups are advantageous for orthogonal protection strategies in carbohydrate synthesis. This allows chemists to selectively modify specific hydroxyl groups while preserving others, facilitating the synthesis of complex carbohydrate structures required for various biochemical studies .

Biological Research

Glycobiology Studies

The study of carbohydrates and their interactions with proteins is crucial in glycobiology. The compound can be utilized to investigate glycan-protein interactions, which are essential for understanding cell signaling pathways and immune responses. Its structural features make it an excellent candidate for probing these interactions in vitro and in vivo.

Enzyme Substrates

As a substrate for specific glycosyltransferases, this compound can be employed to study enzyme kinetics and mechanisms. Understanding how enzymes interact with such substrates provides insights into metabolic pathways and can lead to the development of enzyme inhibitors or activators with therapeutic potential .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antiviral activity against HIV-1; potential use in drug delivery systems |

| Carbohydrate Synthesis | Serves as a synthetic intermediate; enables orthogonal protection strategies |

| Biological Research | Used in glycobiology studies; acts as a substrate for enzyme kinetics studies |

作用機序

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups and mannopyranose units may play a role in modulating biological processes, potentially influencing pathways related to metabolism, cell growth, or immune response.

類似化合物との比較

This compound is unique due to its specific structural features, such as the presence of multiple acetyl groups and the ethylidene bridge. Similar compounds include:

Methyl(methyl 2,3,4-tri-O-acetyl-beta-d-glucopyranosid)uronate: : Another acetylated sugar derivative with potential biomedical applications.

4-O-Acetyl-3,6-di-O-(3,4,6-tri-O-acetyl-1,2-ethylidene-beta-D-mannopyranosyl)-1,2-ethylidene-beta-D-mannopyranose: : A closely related compound with similar uses in the biomedical sector.

生物活性

3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose is a complex carbohydrate derivative with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C36H50O

- Molecular Weight : 602.80 g/mol

- CAS Number : 230963-26-5

The structural complexity arises from the presence of multiple acetyl groups and the ethylidene linkage, which influences its solubility and reactivity.

Antimicrobial Properties

Research indicates that derivatives of mannopyranosides exhibit antimicrobial activity. The acetylation pattern in 3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne) enhances its interaction with microbial membranes, potentially disrupting their integrity. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi.

Immunomodulatory Effects

Mannopyranosides are known to interact with immune cells. The specific structure of this compound may enhance its ability to modulate immune responses. For example:

- In vitro studies have demonstrated that mannose derivatives can stimulate macrophage activity, promoting phagocytosis and cytokine production.

- Case Study : A study involving murine models indicated that treatment with mannopyranosides led to increased levels of TNF-alpha and IL-6 in serum, suggesting an enhancement of the inflammatory response.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is thought to involve:

- Induction of Apoptosis : Research indicates that certain mannose derivatives can trigger programmed cell death in cancer cells.

- Case Study : In vitro assays showed that treatment with 3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne) resulted in a significant reduction in viability of human cancer cell lines (e.g., HeLa and MCF-7).

The biological activity of 3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne) can be attributed to several mechanisms:

- Cell Surface Interaction : The acetyl groups enhance binding affinity to cell surface receptors.

- Signal Transduction Modulation : The compound may influence intracellular signaling pathways related to immune responses and apoptosis.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Data Summary Table

特性

IUPAC Name |

[(3aR,6S,7R,7aS)-2-[[(3aS,6R,7aR)-7-[[(3aS,6R,7S,7aR)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50O24/c1-13(37)44-10-21-24(47-15(3)39)27(49-17(5)41)30-33(54-21)59-35(8,57-30)46-12-20-23(43)26(29-32(53-20)52-19(7)51-29)56-36(9)58-31-28(50-18(6)42)25(48-16(4)40)22(11-45-14(2)38)55-34(31)60-36/h19-34,43H,10-12H2,1-9H3/t19?,20?,21?,22?,23-,24+,25-,26?,27-,28+,29-,30+,31-,32-,33-,34+,35?,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEJEOVUOUKNBF-QVZFRTLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)COC3(OC4C(C(C(OC4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)O)OC5(OC6C(C(C(OC6O5)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1O[C@H]2[C@H](O1)OC([C@H](C2OC3(O[C@@H]4[C@H]([C@@H](C(O[C@H]4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)O)COC5(O[C@H]6[C@@H]([C@H](C(O[C@@H]6O5)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675874 | |

| Record name | PUBCHEM_46781412 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

866.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230963-26-5 | |

| Record name | PUBCHEM_46781412 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。